

Clofibric Acid: A Comprehensive Technical Guide on its Physicochemical Properties and Structure

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Compound of Interest		
Compound Name:	Clofibric Acid	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofibric acid, the biologically active metabolite of the lipid-lowering drug clofibrate, is a phenoxy-isobutyric acid derivative that has been extensively studied for its effects on lipid metabolism. As a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), it plays a crucial role in the regulation of genes involved in fatty acid oxidation and lipoprotein metabolism. This technical guide provides an in-depth overview of the physicochemical properties, chemical structure, and relevant experimental protocols for the analysis of clofibric acid, tailored for professionals in research and drug development.

Chemical Structure and Identification

Clofibric acid, with the IUPAC name 2-(4-Chlorophenoxy)-2-methylpropanoic acid, is characterized by a p-chlorophenoxy group attached to an isobutyric acid moiety. This structure is fundamental to its biological activity, enabling it to bind to and activate the PPAR α nuclear receptor.

Key Identifiers:

IUPAC Name: 2-(4-Chlorophenoxy)-2-methylpropanoic acid[1][2][3]



CAS Number: 882-09-7[2][4][5]

Chemical Formula: C10H11ClO3[2][4][5]

 Synonyms: Clofibrinic acid, Chlorofibrinic acid, 2-(p-Chlorophenoxy)-2-methylpropionic acid[2][4][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **clofibric acid** is essential for its formulation, delivery, and pharmacokinetic profiling. The following table summarizes the key quantitative data for this compound.

Property	Value	References
Molecular Weight	214.65 g/mol	[4][7]
Appearance	White to pale yellow solid/crystals	[1][2]
Melting Point	118-123 °C	[2][4][8]
Boiling Point	324.1 °C	[1]
pKa (at 25 °C)	3.18	[1]
logP (octanol/water)	2.57	[9]
Water Solubility	583 mg/L (at 20 °C, pH 7)	[1]
Solubility in Organic Solvents	Soluble in ethanol, ether, acetone, chloroform, and methanol.	[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducible research. Below are representative protocols for determining the pKa and logP of **clofibric acid**, as well as an assay for its biological activity.



Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, affecting its solubility, absorption, and distribution. Potentiometric titration is a standard and precise method for its determination.[9]

Principle: A solution of the weak acid (**clofibric acid**) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the titration curve's buffer region.

Materials and Equipment:

- pH meter with a combination glass electrode
- Burette (50 mL, Class A)
- · Magnetic stirrer and stir bar
- Beaker (100 mL)
- Standardized 0.1 M NaOH solution
- Clofibric acid sample
- Deionized water
- pH calibration buffers (e.g., pH 4.00, 7.00, and 10.00)

Procedure:

- Calibration: Calibrate the pH meter using standard buffers.
- Sample Preparation: Accurately weigh a sample of **clofibric acid** and dissolve it in a known volume of deionized water (approximately 50 mL) in a beaker. A concentration of at least 10⁻⁴ M is recommended.[9] If solubility is an issue, a minimal amount of a co-solvent like ethanol can be used, though this may affect the pKa value.



- Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution, ensuring it does not interfere with the stir bar.
- Titration: Begin stirring at a slow, steady rate. Add the standardized NaOH solution from the burette in small increments (e.g., 0.1-0.5 mL).
- Data Collection: Record the pH and the volume of titrant added after each increment,
 allowing the pH to stabilize before taking a reading.
- Endpoint Determination: Continue the titration past the equivalence point (the point of the steepest pH change).
- Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a
 titration curve. The pKa is the pH at the half-equivalence point. Alternatively, the first
 derivative of the curve (ΔpH/ΔV) can be plotted against the average volume to more
 accurately determine the equivalence point.



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Experimental workflow for pKa determination.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and pharmacokinetic properties. The shake-flask method is the traditional and a reliable technique for logP determination.

Foundational & Exploratory



Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH, in which case it is logD). The concentrations of the compound in each phase are measured after equilibrium is reached, and the partition coefficient is calculated as the logarithm of the ratio of the concentration in the organic phase to that in the aqueous phase.

Materials and Equipment:

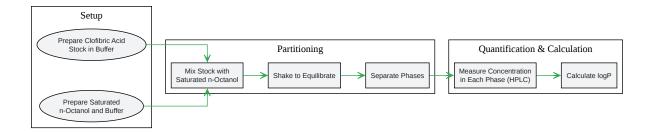
- Separatory funnels or glass vials with screw caps
- Mechanical shaker
- Centrifuge (optional)
- Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
- n-Octanol (pre-saturated with water/buffer)
- Water or buffer (e.g., phosphate buffer pH 7.4, pre-saturated with n-octanol)
- Clofibric acid sample

Procedure:

- Phase Saturation: Vigorously mix n-octanol and the aqueous phase (water or buffer) for 24 hours to ensure mutual saturation. Separate the two phases.
- Sample Preparation: Prepare a stock solution of **clofibric acid** in the aqueous phase.
- Partitioning: In a separatory funnel or vial, combine a known volume of the clofibric acid solution with a known volume of the pre-saturated n-octanol.
- Equilibration: Shake the mixture for a set period (e.g., 1-24 hours) at a constant temperature to allow for equilibrium to be reached.
- Phase Separation: Allow the phases to separate completely. Centrifugation can be used to aid in the separation.



- Concentration Measurement: Carefully sample each phase and determine the concentration of clofibric acid using a suitable analytical method like HPLC.
- Calculation: Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase] logP = log10(P)



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Experimental workflow for logP determination.

Mechanism of Action: PPARα Signaling Pathway

Clofibric acid exerts its biological effects primarily through the activation of PPAR α , a nuclear receptor that regulates the transcription of a suite of genes involved in lipid metabolism.

Pathway Description:

- Ligand Binding: Clofibric acid enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm or nucleus.
- Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).
- DNA Binding: The PPARα-RXR heterodimer translocates to the nucleus (if not already there)
 and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements
 (PPREs) located in the promoter regions of target genes.

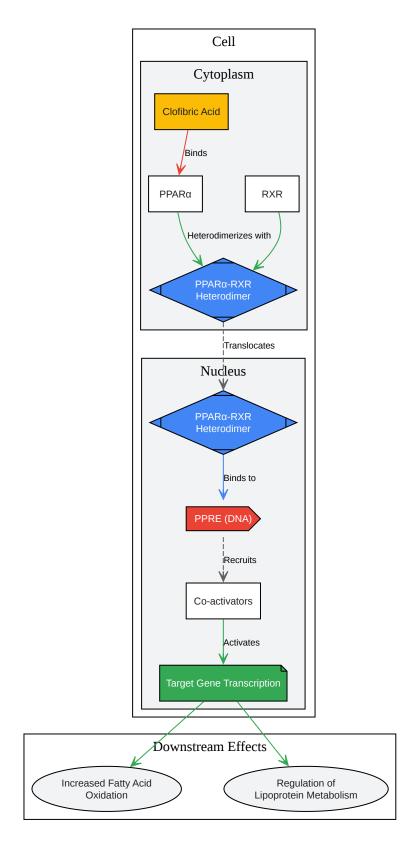






Transcriptional Regulation: The binding of the heterodimer to the PPRE recruits co-activator proteins, which then initiate the transcription of downstream target genes. This leads to an increase in the synthesis of enzymes involved in fatty acid uptake and oxidation (e.g., acyl-CoA synthetase, carnitine palmitoyltransferase I), and regulation of lipoprotein metabolism (e.g., increased expression of apolipoproteins A-I and A-II, and decreased expression of apolipoprotein C-III).





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PPARα signaling pathway activated by clofibric acid.



Conclusion

This technical guide provides a consolidated resource on the physicochemical properties, structure, and mechanism of action of **clofibric acid**. The tabulated data offers a quick reference for key parameters, while the detailed experimental protocols provide a practical foundation for laboratory work. The visualization of the PPAR α signaling pathway and experimental workflows aims to facilitate a deeper understanding of the molecular interactions and analytical procedures associated with this important compound. This information is intended to support further research and development efforts in the field of lipid metabolism and cardiovascular disease.

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